Stereoselective Potency: (+) Enantiomer Exhibits Superior Inhibition of NMDA-Stimulated Dopamine Release
A direct head-to-head comparison of the (+) and (−) enantiomers of ALX5311 revealed a significant difference in their ability to inhibit NMDA-induced dopamine release. At a concentration of 1 µM, the (+) enantiomer exerted significantly greater inhibition than the (−) enantiomer (t=3.03, df=19, p=0.014) [1]. This stereoselectivity is a critical property not shared by achiral glycine transport inhibitors.
| Evidence Dimension | Inhibition of NMDA-induced dopamine release |
|---|---|
| Target Compound Data | (+) ALX5311: Significantly greater inhibition |
| Comparator Or Baseline | (−) ALX5311: Significantly lower inhibition |
| Quantified Difference | t=3.03, df=19, p=0.014 |
| Conditions | Rodent striatal synaptosomes; NMDA (25 µM) stimulation; compound concentration 1 µM |
Why This Matters
Procuring the racemic mixture versus the pure enantiomer will result in significantly different and less predictable experimental potencies, impacting the reliability of functional neuroscience assays.
- [1] Javitt, D. C., et al. (2005). Modulation of Striatal Dopamine Release by Glycine Transport Inhibitors. Neuropsychopharmacology, 30(4), 649–656. DOI: 10.1038/sj.npp.1300589 View Source
